molecular formula C9H13N3O3 B8429473 (2-Methoxy-ethyl)-(6-methyl-5-nitro-pyridin-2-yl)-amine

(2-Methoxy-ethyl)-(6-methyl-5-nitro-pyridin-2-yl)-amine

Cat. No. B8429473
M. Wt: 211.22 g/mol
InChI Key: NGNDHNHJYWNRMO-UHFFFAOYSA-N
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Patent
US08362248B2

Procedure details

A mixture of 2-fluoro-5-nitro-6-picoline (656 mg, 4.2 mmol) and 2-methoxyethylamine (365 μl, 4.2 mmol) was stirred at 0° C. After 10 min, crude (2-methoxy-ethyl)-(6-methyl-5-nitro-pyridin-2-yl)-amine (957 mg) was obtained as a solid. 1HNMR (CDCl3, 400 MHz) δ 2.77 (s, 3H), 2.85 (s, 2H), 3.40 (s, 3H), 3.57-3.60 (m, 2H), 5.51 (s br, 1H), 6.26-6.29 (m, 1H), 8.18-8.20 (m, 1H). Exact mass calculated for C9H13N3O3 211.10. found 212.2 (MH+).
Quantity
656 mg
Type
reactant
Reaction Step One
Quantity
365 μL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([CH3:11])[N:3]=1.[CH3:12][O:13][CH2:14][CH2:15][NH2:16]>>[CH3:12][O:13][CH2:14][CH2:15][NH:16][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([CH3:11])[N:3]=1

Inputs

Step One
Name
Quantity
656 mg
Type
reactant
Smiles
FC1=NC(=C(C=C1)[N+](=O)[O-])C
Name
Quantity
365 μL
Type
reactant
Smiles
COCCN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COCCNC1=NC(=C(C=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 957 mg
YIELD: CALCULATEDPERCENTYIELD 107.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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